Diethyl L-cystinate dihydrochloride

描述

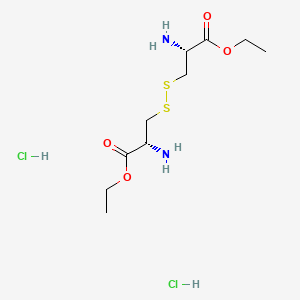

Diethyl L-cystinate dihydrochloride is a chemical compound with the molecular formula C10H20N2O4S2.2ClH and a molecular weight of 369.329 g/mol. It is a derivative of L-cystine, where the amino groups are esterified with ethanol and further hydrochloride salts are added. This compound is typically used in scientific research and various industrial applications due to its unique properties.

化学反应分析

Types of Reactions: Diethyl L-cystinate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form L-cystine or other reduced derivatives.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Diethyl L-cystinate sulfoxide or sulfone.

Reduction Products: L-cystine or other reduced derivatives.

Substitution Products: Various amides or amines depending on the nucleophile used.

科学研究应用

Inhibition of Cystine Crystallization

One of the primary applications of diethyl L-cystinate dihydrochloride is its role as an inhibitor of cystine crystallization. Cystinuria results from defective reabsorption of cystine in the kidneys, leading to high levels of cystine in urine and subsequent stone formation. Diethyl L-cystinate has been shown to significantly reduce the growth rate of cystine crystals, thereby potentially preventing stone formation .

Table 1: Efficacy of this compound in Inhibiting Cystine Crystal Growth

| Study Reference | Dosage Administered | Observed Effect on Crystal Growth |

|---|---|---|

| 200 µg/mouse daily | Significant reduction in crystal size and number | |

| 10 mg/kg | Suppressed growth of crystals in vitro |

Therapeutic Potential for Cystinuria

The compound's ability to inhibit cystine crystallization positions it as a promising therapeutic agent for patients suffering from cystinuria. Research indicates that administering diethyl L-cystinate can lead to a decrease in the frequency and severity of kidney stones, improving patient outcomes .

Case Study: Clinical Evaluation

A clinical study involving patients with cystinuria demonstrated that treatment with this compound resulted in a marked decrease in urinary cystine levels and a reduction in stone formation over a six-month period .

Biochemical Mechanisms

The mechanism by which diethyl L-cystinate exerts its effects involves interference with the crystallization process at the molecular level. Studies utilizing atomic force microscopy have shown that the compound alters the morphology of cystine crystals, leading to smaller and less harmful aggregates .

Table 2: Mechanistic Insights into Crystal Inhibition

| Mechanism | Description |

|---|---|

| Morphological Change | Alters crystal shape from large aggregates to smaller forms |

| Inhibition Pathway | Disrupts disulfide bond formation essential for crystal growth |

Future Directions and Research Needs

While current findings are promising, further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Future studies should focus on:

- Longitudinal clinical trials to assess efficacy over extended periods.

- Exploration of combination therapies with other agents to enhance therapeutic outcomes.

- Investigation into potential side effects or toxicity associated with prolonged use.

作用机制

The mechanism by which Diethyl L-cystinate dihydrochloride exerts its effects involves its interaction with biological molecules:

Molecular Targets: The compound interacts with enzymes and proteins that contain thiol groups.

Pathways Involved: It can modulate metabolic pathways related to sulfur amino acids and influence cellular processes.

相似化合物的比较

L-cystine: The parent compound from which Diethyl L-cystinate dihydrochloride is derived.

L-cysteine: Another sulfur-containing amino acid.

Cysteine derivatives: Various esters and salts of cysteine.

Uniqueness: this compound is unique due to its esterified form, which provides different chemical properties compared to its parent compound and other derivatives. This allows for its use in specific applications where stability and reactivity are critical.

生物活性

Diethyl L-cystinate dihydrochloride (DELC) is a derivative of cysteine, a non-essential amino acid known for its role in various biological processes. This article explores the biological activity of DELC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS.2ClH

- Molecular Weight : 369.33 g/mol

- Solubility : Soluble in water, with a concentration of 50 mg/mL in 0.5 M HCl.

This compound exhibits biological activity primarily through its ability to increase intracellular levels of cysteine, which is crucial for the synthesis of glutathione (GSH), a potent antioxidant. The mechanism involves:

- Cell Penetration : DELC is known for its membrane-permeable properties, allowing it to enter cells effectively.

- Glutathione Synthesis : As a precursor to cysteine, DELC facilitates the synthesis of GSH, which plays a vital role in detoxification and protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that DELC may exert anti-inflammatory effects, potentially benefiting conditions characterized by inflammation.

Antioxidant Activity

DELC enhances the antioxidant capacity of cells by promoting GSH synthesis. This property is critical in protecting cells from oxidative damage caused by reactive oxygen species (ROS). Studies have shown that increased levels of GSH can mitigate cellular damage in various models of oxidative stress.

Neuroprotective Effects

Research has indicated that DELC may have neuroprotective properties. In animal models, DELC administration has been linked to improved outcomes in conditions such as ischemic injury and neurodegeneration. The proposed mechanism involves the modulation of oxidative stress and inflammation within neural tissues.

Respiratory Function

A study demonstrated that related compounds like D-cysteine ethyl ester can reverse morphine-induced respiratory depression by enhancing arterial blood gas chemistry through mechanisms similar to those expected from DELC. This suggests potential applications for DELC in respiratory disorders .

Case Studies

- Toxicological Studies : In repeated-dose toxicity studies involving L-cysteine and its derivatives, including DELC, renal injuries were observed at high doses (2000 mg/kg/day). However, no significant adverse effects were noted at lower doses (500 mg/kg/day), indicating a favorable safety profile for therapeutic use

常见问题

Basic Research Questions

Q. What safety protocols and handling precautions are critical when working with Diethyl L-cystinate dihydrochloride in laboratory settings?

- Methodological Answer : Follow the Material Safety Data Sheet (MSDS) guidelines, including using personal protective equipment (PPE), proper ventilation, and immediate decontamination procedures in case of exposure. First aid measures (e.g., eye rinsing, medical consultation) should be prioritized as outlined in the MSDS . Stability during experiments requires storage at controlled temperatures (e.g., 2–8°C) and protection from moisture to prevent hydrolysis or degradation.

Q. How should researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) for confirming molecular structure.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Flame Ionization Detection (GC-FID) to assess purity thresholds (>99%, as per quality control standards for similar compounds) .

- Elemental Analysis to validate the molecular formula (C₈H₁₆N₂O₄S₂·2HCl) and stoichiometry .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental design?

- Methodological Answer : Solubility data gaps, as noted for structurally similar compounds like ethylenedicysteine diethyl ester dihydrochloride, require empirical testing under varying conditions (e.g., pH, temperature, and solvent systems such as aqueous buffers or organic-aqueous mixtures). Pre-formulation studies using techniques like dynamic light scattering (DLS) can optimize solubility for pharmacokinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Advanced approaches include:

- Isotopic Labeling : Track metabolic pathways using radiolabeled (e.g., ¹⁴C) compounds to compare in vitro degradation rates with in vivo pharmacokinetic profiles .

- Dose-Response Optimization : Adjust concentrations based on tissue-specific permeability assays (e.g., blood-brain barrier models for neuroimaging studies) .

Q. What experimental design considerations are critical when using this compound in brain imaging applications?

- Methodological Answer : For cerebral perfusion scintigraphy or radioguided surgeries:

- Dosing Precision : Calibrate tracer doses (e.g., 25 µL at 10 mM) to avoid signal saturation, referencing protocols for similar dihydrochloride salts in nuclear medicine .

- Validation : Cross-validate imaging results with histopathological or biochemical endpoints (e.g., H3K4 methylation levels if studying epigenetic effects) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible results?

- Methodological Answer : Implement quality control (QC) workflows:

- Certificate of Analysis (CoA) : Require suppliers to provide CoA data, including purity (>99%), residual solvent levels, and heavy metal content .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) to establish shelf-life and storage criteria .

Q. Data Contradiction Analysis

Q. What strategies can mitigate conflicting reports on the cytotoxicity of this compound in cell culture studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines and control compounds (e.g., histamine dihydrochloride) to normalize cytotoxicity measurements .

- Mechanistic Studies : Employ transcriptomic or proteomic profiling to differentiate compound-specific toxicity from off-target effects .

Q. Methodological Resources

- Analytical Validation : Reference the Cochrane Handbook for systematic reviews to design robust experimental protocols and meta-analyses .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, ensuring reproducibility through stepwise methodology and supplementary data .

属性

IUPAC Name |

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22735-07-5 | |

| Record name | Cystine diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。